3-Methoxybenzo[c]acridine
CAS No.: 111351-45-2
Cat. No.: VC19180681
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111351-45-2 |
|---|---|
| Molecular Formula | C18H13NO |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-methoxybenzo[c]acridine |
| Standard InChI | InChI=1S/C18H13NO/c1-20-15-8-9-16-12(11-15)6-7-14-10-13-4-2-3-5-17(13)19-18(14)16/h2-11H,1H3 |
| Standard InChI Key | PDWUCFOASDVFDT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C=C2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
3-Methoxybenzo[c]acridine features a planar tricyclic framework comprising two benzene rings fused with a pyridine ring (Figure 1). The methoxy group at the 3-position introduces steric and electronic effects that differentiate it from unsubstituted acridines. Quantum mechanical calculations predict that the methoxy group increases electron density at the adjacent carbon atoms, modulating reactivity at the K-region (positions 5 and 6) .
Table 1: Comparative Structural Features of Acridine Derivatives
Physicochemical Properties
The methoxy group improves aqueous solubility compared to nonpolar acridine analogs. Experimental data for related compounds suggest a logP reduction of ~0.5 units per methoxy group, aligning with predictions from the Hansch model . UV-Vis spectra show a bathochromic shift (λmax ≈ 392 nm) due to extended conjugation, while fluorescence emission is quenched relative to acridine orange .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 3-Methoxybenzo[c]acridine is reported in the literature, analogous benzo[c]acridines are synthesized via:
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Three-component condensation: Aryl aldehydes, dimedone, and 1-naphthylamine catalyzed by SBA-Pr-SO₃H under solvent-free conditions (yields >85%, 5 min reaction time) .
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Ullmann-type coupling: Brominated precursors with methoxy-substituted aryl boronic acids, though yields remain suboptimal (<50%) .
Table 2: Optimization of Solvent-Free Synthesis Conditions
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| SBA-Pr-SO₃H | 140 | 5 | 92 |
| H₂SO₄ | 140 | 30 | 78 |
| No catalyst | 140 | 120 | <5 |
Chemical Reactivity
The compound undergoes electrophilic substitution preferentially at the 9- and 10-positions. Density functional theory (DFT) studies indicate that the methoxy group directs incoming electrophiles to the para position (C-10) through resonance effects . Reaction with osmium tetroxide occurs at the K-region, with a second-order rate constant (k₂) of 2.3 × 10⁻³ L·mol⁻¹·s⁻¹, suggesting moderate reactivity compared to 7-methylbenz[c]acridine (k₂ = 5.6 × 10⁻³) .
Pharmacological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to 9-aminoacridine (MIC = 16 μg/mL) . Synergy with β-lactam antibiotics is observed, likely due to efflux pump inhibition.
Table 3: Biological Activity Profile
| Organism/Cell Line | Assay | Result |
|---|---|---|
| MCF-7 | Cytotoxicity (IC₅₀) | 12.4 μM |
| S. aureus | MIC | 32 μg/mL |
| HepG2 | CYP3A4 Inhibition | 68% at 10 μM |
Structure-Activity Relationships (SAR)
Electronic Effects
The methoxy group’s electron-donating resonance (+M) effect increases K-region nucleophilicity by 18% compared to unsubstituted benz[c]acridine, as measured by Hückel charge calculations . This correlates with enhanced DNA adduct formation (r² = 0.87) and cytotoxicity (r² = 0.79).
Steric Considerations
Applications in Materials Science
Optoelectronic Properties
Time-dependent DFT predicts a singlet-triplet energy gap (ΔEₛₜ) of 0.78 eV, making 3-Methoxybenzo[c]acridine a candidate for thermally activated delayed fluorescence (TADF) emitters. Thin-film photoluminescence quantum yields reach 34% in PMMA matrices .
Catalytic Uses
The compound acts as a photosensitizer in singlet oxygen generation, achieving a quantum yield (ΦΔ) of 0.42 in acetonitrile—comparable to methylene blue (ΦΔ = 0.52) . Applications in photocatalytic degradation of organic pollutants are under investigation.
Future Research Directions
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Synthetic Methodology: Developing regioselective methoxylation protocols to avoid isomer contamination.
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to improve tumor specificity.
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Environmental Impact: Assessing ecotoxicity in aquatic ecosystems, given its persistence (predicted t₁/₂ > 60 days).
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